[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride [(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408975-25-5
VCID: VC5386030
InChI: InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H
SMILES: CNCC1C2=CC=CC=C2CO1.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68

[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride

CAS No.: 2408975-25-5

Cat. No.: VC5386030

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride - 2408975-25-5

Specification

CAS No. 2408975-25-5
Molecular Formula C10H14ClNO
Molecular Weight 199.68
IUPAC Name 1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H
Standard InChI Key VOWIFDKYQOEFDM-UHFFFAOYSA-N
SMILES CNCC1C2=CC=CC=C2CO1.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-dihydro-2-benzofuran scaffold, a bicyclic structure comprising a benzene ring fused to a furan moiety with a saturated dihydrofuran component. The methylamine group is attached via a methylene bridge to the benzofuran core, forming a secondary amine that is stabilized as a hydrochloride salt. Key structural identifiers include:

PropertyValueSource
IUPAC Name1-(1,3-dihydroisobenzofuran-1-yl)-N-methylmethanamine hydrochloride
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
CAS Registry Number2408975-25-5
InChI KeyVOWIFDKYQOEFDM-UHFFFAOYSA-N

Physicochemical Characteristics

The compound is a white to off-white crystalline powder with moderate solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). Its stability is optimal at 4°C, though it remains intact at room temperature for short periods .

Synthesis and Purification

Synthetic Pathways

While explicit synthetic details are proprietary, analogous benzofuran derivatives are typically synthesized via:

  • Cyclization Reactions: Starting from substituted phenols or catechols, cyclocondensation with diols or epoxides forms the dihydrobenzofuran core .

  • Amination: Introduction of the methylamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation .

Analytical Validation

Purity (≥95%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry validates the molecular ion peak at m/z 199.68 .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include using gloves, goggles, and respiratory protection in ventilated environments .

Comparative Analysis with Analogues

Structural Analogues

CompoundMolecular FormulaKey Differences
(1,3-Dihydro-2-benzofuran-5-yl)methanamine HClC₉H₁₂ClNOPositional isomer of amine group
[(2,3-Dihydro-1-benzofuran-5-yl)methyl]amine HClC₁₀H₁₄ClNOSaturated furan ring configuration

Toxicity Profile

Compared to primary amines, secondary amines like this compound exhibit reduced acute toxicity but similar irritation profiles .

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